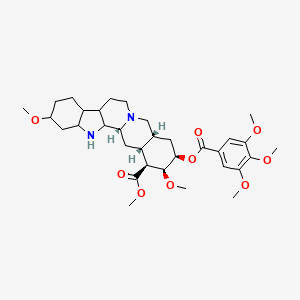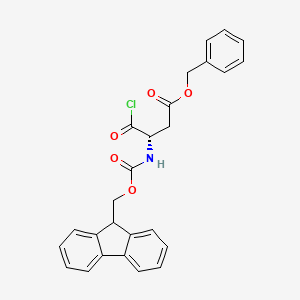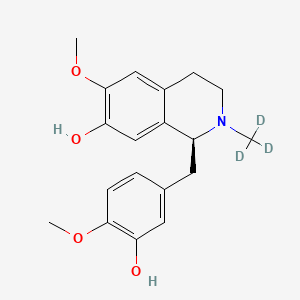
N-1-(2-Nitrophenyl)ethoxycarbonylserine
Vue d'ensemble
Description
N-1-(2-Nitrophenyl)ethoxycarbonylserine: is a chemical compound with the molecular formula C12H14N2O7 and a molecular weight of 298.25 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group attached to an ethoxycarbonylserine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-1-(2-Nitrophenyl)ethoxycarbonylserine typically involves the reaction of L-serine with 2-nitrophenyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: N-1-(2-Nitrophenyl)ethoxycarbonylserine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-1-(2-Nitrophenyl)ethoxycarbonylserine is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a protecting group for amino acids during peptide synthesis. The nitrophenyl group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in the development of targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of N-1-(2-Nitrophenyl)ethoxycarbonylserine involves its ability to act as a protecting group for amino acids. The nitrophenyl group can be selectively removed under specific conditions, allowing for the controlled release of the protected amino acid. This property is particularly useful in peptide synthesis, where the sequential addition of amino acids is required to form the desired peptide sequence .
Comparaison Avec Des Composés Similaires
- N-1-(2-Nitrophenyl)ethoxycarbonylglycine
- N-1-(2-Nitrophenyl)ethoxycarbonylalanine
- N-1-(2-Nitrophenyl)ethoxycarbonylvaline
Comparison: N-1-(2-Nitrophenyl)ethoxycarbonylserine is unique due to the presence of the serine moiety, which contains a hydroxyl group. This hydroxyl group provides additional reactivity and functionality compared to similar compounds like N-1-(2-Nitrophenyl)ethoxycarbonylglycine and N-1-(2-Nitrophenyl)ethoxycarbonylalanine, which lack this functional group. The presence of the hydroxyl group allows for further derivatization and modification, making this compound a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O7/c1-7(8-4-2-3-5-10(8)14(19)20)21-12(18)13-9(6-15)11(16)17/h2-5,7,9,15H,6H2,1H3,(H,13,18)(H,16,17)/t7?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTUKZSEJOZWJB-NETXQHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934950 | |
| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154187-38-9 | |
| Record name | N-1-(2-Nitrophenyl)ethoxycarbonylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













